![molecular formula C13H16N2O3S B5532094 ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Description
Synthesis Analysis
The synthesis of ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate and related compounds typically involves multi-step chemical reactions. Key intermediates such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one are common in the synthesis routes. Various substituents can be attached to the core structure to generate potential antitumor agents, showcasing the versatility in the synthesis of thieno[2,3-d]pyrimidine derivatives (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines has been extensively studied using X-ray crystallography. These analyses reveal the presence of a "folate" mode binding within the thieno[2,3-d]pyrimidine ring, contributing to the compound's biological activities. The structure-activity relationship is crucial for understanding the interaction with biological targets and optimizing therapeutic efficacy (Gangjee et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, contributing to their wide range of applications. These reactions include alkylation, condensation, and cyclocondensation, leading to a diverse set of pharmacologically active compounds. Their reactivity plays a significant role in developing new therapeutic agents and understanding the mechanisms of action (Śladowska et al., 1990).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are essential for their practical application. These properties affect the compound's stability, formulation, and delivery in pharmaceutical contexts. Understanding the physical properties is crucial for designing compounds with optimal bioavailability and pharmacokinetics (Hu Yang, 2009).
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-6-15-7-14-11-9(12(15)16)8(3)10(19-11)13(17)18-5-2/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGCVBHMNHCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate |
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